molecular formula C7H8ClFN2O2 B1458774 (3-Fluoro-4-nitrophenyl)methanamine hydrochloride CAS No. 199486-37-8

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1458774
CAS No.: 199486-37-8
M. Wt: 206.6 g/mol
InChI Key: QJGLMXSWLJVCIT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 199486-37-8) is a valuable aromatic amine building block in medicinal chemistry and drug discovery research . The compound features a benzylamine core that is functionalized with both a nitro group and a fluorine atom on the phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules . The strategic introduction of fluorine is a common tactic in drug design to modulate a molecule's physicochemical properties, metabolic stability, and membrane permeability . The primary amine and nitro group offer handles for further synthetic manipulation, enabling its use in nucleophilic substitution reactions, reduction to anilines, and as a precursor for heterocyclic compounds . Researchers employ this compound as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . It is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLMXSWLJVCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8ClFN2_2O2_2. The compound features a methanamine group attached to a phenyl ring that includes both a fluorine atom and a nitro group. These substituents significantly influence the compound's reactivity and biological interactions due to their electron-withdrawing effects.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Nitration of Fluorobenzene : Introduction of the nitro group to the aromatic ring.
  • Formation of Methanamine : Reaction with formaldehyde and ammonia derivatives.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the introduction of functional groups that can influence the compound's properties and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 32 to 512 µg/mL .
  • The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Modulation : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Interaction : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
4-FluoroanilineContains an amino group; lacks nitroSimpler structure; more basic properties
3-NitroanilineContains a nitro group; lacks fluorineMore polar; different reactivity
4-Amino-3-fluorophenolContains both amino and fluoro groupsPotentially more reactive due to amino
5-Fluoro-2-nitrobenzoic acidContains carboxylic acidDifferent acid-base properties

The combination of both fluorine and nitro substituents on the aromatic ring enhances the reactivity and biological activity of this compound compared to its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the phenyl ring could enhance antimicrobial efficacy against resistant strains of bacteria .
  • Pharmacological Investigations : Research into its pharmacokinetics is ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.

Comparison with Similar Compounds

The following analysis compares (3-Fluoro-4-nitrophenyl)methanamine hydrochloride with structurally analogous compounds, focusing on substituent effects, physical properties, and spectroscopic data.

Substituent Position and Functional Group Variations

Nitro and Methyl-Substituted Analogs
  • (3-Methyl-4-nitrophenyl)methanamine hydrochloride (C₈H₁₀ClN₂O₂; CAS 1037397-91-3): A methyl group replaces fluorine at the 3-position. Similarity score: 0.98 .
  • (4-Methyl-3-nitrophenyl)methanamine hydrochloride (C₈H₁₀ClN₂O₂; CAS 92203-68-4):
    • The nitro and methyl groups are transposed (nitro at 3-position, methyl at 4-position). This alters electronic distribution, possibly affecting amine basicity. Similarity score: 0.95 .
Sulfonyl and Thiazole Derivatives
  • [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (C₉H₁₃ClFNO₂S; molecular weight: 253.72 g/mol): Replaces the nitro group with an ethanesulfonyl moiety. The sulfonyl group enhances polarity and may improve aqueous solubility compared to the nitro analog .
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (C₁₀H₉ClN₂S·HCl; molecular weight: 261.17 g/mol):
    • Incorporates a thiazole ring and chloro substituent. The heterocyclic ring increases rigidity and melting point (268°C) due to enhanced crystallinity .
Halogenated and Heterocyclic Variants
  • Benzo[b]thiophen-2-yl methanamine hydrochloride (C₉H₉ClNS):
    • Features a benzo[b]thiophene ring instead of a phenyl group. The sulfur atom in the thiophene ring may influence metabolic stability and π-π stacking interactions .
  • [3-(4-Methylphenyl)phenyl]methanamine hydrochloride (C₁₄H₁₆ClN; CAS 49703-56-2):
    • A biphenyl structure with a methyl group. The extended aromatic system likely enhances UV absorption properties, relevant in material science .

Physical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
(3-Fluoro-4-nitrophenyl)methanamine HCl C₇H₈ClFN₂O₂ 206.60 Not reported High electronegativity from F/NO₂
(3-Methyl-4-nitrophenyl)methanamine HCl C₈H₁₀ClN₂O₂ 216.63 Not reported Increased lipophilicity
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 268 Thiazole enhances stability
Benzo[b]thiophen-2-yl methanamine HCl C₉H₉ClNS 198.69 Not reported Heterocyclic sulfur moiety
Spectroscopic Differences
  • NMR Data: Substituents significantly impact chemical shifts. For example, in furan-2-yl methanamine hydrochloride (C₆H₈ClNO), the furan ring protons resonate at δ 6.30–7.40 ppm in DMSO-d₆, distinct from aromatic protons in nitro-substituted analogs . The nitro group in this compound likely deshields adjacent protons, causing downfield shifts compared to methyl-substituted variants .

Preparation Methods

Nucleophilic Aromatic Substitution to Form Nitroaryl Intermediates

A common initial step involves the nucleophilic substitution on 2,4-difluoronitrobenzene or related fluoronitrobenzene derivatives with malonate esters or other nucleophiles to introduce the methanamine precursor moiety.

  • Procedure Example :
    • React 2,4-difluoronitrobenzene with diethylmethylmalonate in dimethylformamide (DMF) as solvent.
    • Add sodium hydroxide portion-wise at 25–30 °C, maintaining temperature with ice cooling.
    • Stir the reaction mixture for 3.5 hours, then quench with water and extract with ethyl acetate.
    • Wash organic layers with diluted sodium sulfate solution and dry over anhydrous sodium sulfate.
    • Concentrate under reduced pressure to obtain diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate as a light yellow oil (boiling range 149–151 °C at 0.02 mmHg).

This step efficiently installs the nitroaryl group with a fluorine substituent, setting the stage for further transformations.

Conversion to Ethyl 2-(3-Fluoro-4-nitrophenyl)propionate

Further functional group manipulation involves heating the diethyl malonate derivative with sodium chloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under nitrogen at 130–180 °C for about 6 hours. After cooling, the mixture is diluted with water and ethyl acetate, separated, washed, dried, and concentrated to yield ethyl 2-(3-fluoro-4-nitrophenyl)propionate.

This intermediate is crucial for subsequent reduction and amination steps.

Reduction of Nitro Group to Amine

The key transformation to obtain (3-fluoro-4-aminophenyl)methanamine involves reduction of the nitro group to an amine. Several methods are reported in literature:

  • Catalytic hydrogenation using Pd/C or other catalysts under hydrogen atmosphere.
  • Chemical reduction using iron powder, tin chloride, or other reducing agents in acidic media.
  • Base-mediated reductive cyclization methods have been developed for related nitrophenyl compounds, employing potassium carbonate and microwave irradiation in solvents like N-methyl-2-pyrrolidone (NMP) to improve yields and reaction times.

For example, reductive cyclization studies show that potassium carbonate in NMP at 150 °C under microwave irradiation can yield amine-containing cyclized products in up to 87% yield, demonstrating efficient nitro group reduction and intramolecular transformations.

Formation of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Salt

After reduction to the free amine, the hydrochloride salt is typically prepared by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether to precipitate the amine hydrochloride salt. This step stabilizes the amine and facilitates handling and purification.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 2,4-Difluoronitrobenzene + Diethylmethylmalonate NaOH, DMF, 25–30 °C, 3.5 h Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate Light yellow oil, purified by distillation
2 Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate NaCl, DMSO, N2, 130–180 °C, 6 h Ethyl 2-(3-fluoro-4-nitrophenyl)propionate Extracted and purified
3 Ethyl 2-(3-fluoro-4-nitrophenyl)propionate Catalytic hydrogenation or base-mediated reductive cyclization (K2CO3, NMP, microwave) (3-Fluoro-4-aminophenyl)methanamine Up to 87% yield (microwave-assisted)
4 (3-Fluoro-4-aminophenyl)methanamine HCl in ethanol or ether This compound salt Precipitated and isolated

Detailed Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution step is sensitive to temperature and base addition rate; controlling temperature between 25–30 °C during NaOH addition is critical to avoid side reactions.
  • Use of polar aprotic solvents such as DMF, DMSO, or NMP enhances reaction efficiency due to their ability to stabilize charged intermediates.
  • Microwave irradiation significantly reduces reaction times for reductive cyclization and improves yields compared to conventional heating.
  • Increasing base equivalents (potassium carbonate) and diluting the reaction mixture to 0.01 M concentration optimize the reductive cyclization yield up to 87%.
  • Attempts to protect the amine nitrogen during cyclization showed limited success, indicating the need for careful selection of protecting groups and conditions if required.

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, considering the electronic effects of nitro and fluorine substituents?

  • Methodological Answer : The synthesis can be adapted from protocols for analogous fluorinated aryl methanamine derivatives. A plausible route involves:
  • Step 1 : Nitration of 3-fluorophenyl precursors. Use mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Reduction of the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C ensures selective reduction .
  • Step 3 : Formation of the hydrochloride salt via reaction with HCl in anhydrous ether .
    Key Considerations : The electron-withdrawing nitro group deactivates the aromatic ring, requiring careful optimization of reaction conditions to avoid side products.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Aromatic protons adjacent to fluorine (δ 7.2–7.8 ppm) show deshielding and splitting due to fluorine’s electronegativity. The amine proton (δ 2.8–3.5 ppm) may appear broad .
  • ¹⁹F NMR : A single peak confirms fluorine’s position .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) validate the molecular formula .

Advanced Research Questions

Q. What strategies mitigate competing reactions during the nitration or fluorination steps in the synthesis of this compound?

  • Methodological Answer :
  • Nitration : Use low temperatures (0–5°C) and stoichiometric control to prevent di-nitration. The nitro group’s meta-directing nature can be leveraged to position fluorine ortho to the amine .
  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) in aprotic solvents (e.g., DMF) minimizes side reactions. Protect the amine group with Boc or Fmoc during fluorination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from regioisomers .

Q. How do the electron-withdrawing nitro and fluorine groups influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :
  • Nucleophilic Substitution : The nitro group’s strong electron-withdrawing effect activates the aryl ring for SNAr reactions. For example, reaction with thiols (e.g., NaSH in DMSO) substitutes the para-nitro position .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density .
  • Contrast with Electron-Donating Groups : Unlike methoxy-substituted analogs (which enhance electrophilic substitution ), nitro/fluoro groups favor nucleophilic pathways.

Q. What in silico methods predict the binding affinity of this compound to neurological targets, based on structural analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃/5-HT₄). The fluorine’s electronegativity and nitro group’s polarity may enhance hydrogen bonding with active-site residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Train models using datasets of fluorinated aryl amines to predict IC₅₀ values for neurotransmitter targets .

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, ATP levels) .
  • Metabolic Stability Tests : Use liver microsomes to assess if variations arise from differential metabolism .
  • Structural Analog Analysis : Contrast with (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride, where ethoxy groups enhance membrane permeability but reduce target specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride

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